1-Ethoxycyclobutane-1-carbonyl chloride

Ring strain Activation energy Nucleophilic acyl substitution

1-Ethoxycyclobutane-1-carbonyl chloride (CAS 70339-22-9; molecular formula C₇H₁₁ClO₂; molecular weight 162.61 g/mol) is a geminally disubstituted cyclobutane acyl chloride bearing both an ethoxy group (−OCH₂CH₃) and a carbonyl chloride group (−COCl) at the same ring carbon (C-1). This compound belongs to the cyclobutanecarbonyl chloride class, which is distinguished by a four-membered carbocycle with approximately 26.3 kcal/mol of ring strain energy—substantially higher than the ~6.2 kcal/mol of cyclopentane or the near-zero strain of cyclohexane analogs.

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
CAS No. 70339-22-9
Cat. No. B13942892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxycyclobutane-1-carbonyl chloride
CAS70339-22-9
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESCCOC1(CCC1)C(=O)Cl
InChIInChI=1S/C7H11ClO2/c1-2-10-7(6(8)9)4-3-5-7/h2-5H2,1H3
InChIKeySYRHTYRAVCAADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxycyclobutane-1-carbonyl chloride (CAS 70339-22-9): Structural Identity and Core Properties for Procurement Evaluation


1-Ethoxycyclobutane-1-carbonyl chloride (CAS 70339-22-9; molecular formula C₇H₁₁ClO₂; molecular weight 162.61 g/mol) is a geminally disubstituted cyclobutane acyl chloride bearing both an ethoxy group (−OCH₂CH₃) and a carbonyl chloride group (−COCl) at the same ring carbon (C-1) . This compound belongs to the cyclobutanecarbonyl chloride class, which is distinguished by a four-membered carbocycle with approximately 26.3 kcal/mol of ring strain energy—substantially higher than the ~6.2 kcal/mol of cyclopentane or the near-zero strain of cyclohexane analogs [1]. The ethoxy substituent differentiates it from the unsubstituted parent compound cyclobutanecarbonyl chloride (CAS 5006-22-4; MW 118.56) by adding both steric bulk and altered electronic character at the reactive center . It is primarily employed as a reactive intermediate in pharmaceutical and agrochemical synthesis, where the cyclobutane scaffold is increasingly valued in drug design for modulating metabolic stability, conformational restriction, and lipophilicity [2].

Strained cyclobutane core for accelerated acylation kinetics
Geminal ethoxy and acyl chloride enable one-step dual functionalization
Direct precursor to 3-ethoxycyclobutanones for [4+2] cycloaddition

Why 1-Ethoxycyclobutane-1-carbonyl chloride Cannot Be Simply Replaced by In-Class Analogs


Although several cyclobutanecarbonyl chlorides are commercially available, they are not functionally interchangeable. The geminal ethoxy substituent at C-1 in 1-ethoxycyclobutane-1-carbonyl chloride fundamentally alters both steric and electronic properties relative to the unsubstituted parent (CAS 5006-22-4) and the smaller methoxy analog (CAS 110046-66-7). The ethoxy group increases the molecular weight from 118.56 (parent) to 162.61 g/mol and introduces an additional hydrogen-bond acceptor, which influences solubility, reaction kinetics, and downstream intermediate polarity . In cycloaddition chemistry, 3-ethoxycyclobutanone derivatives—prepared directly from acid chlorides and ethyl vinyl ether—exhibit distinct regioselectivities (>99:1) and diastereoselectivities that are not replicable with non-ethoxy or acyclic analogs [1]. Furthermore, the cyclobutane ring strain (~26.3 kcal/mol) drives activation energies for nucleophilic acyl substitution that are 2–3 kcal/mol lower than those of unstrained counterparts, making ring-size substitution (e.g., cyclopentane or cyclohexane analogs) kinetically inequivalent . These structural features mean that substituting a different cyclobutanecarbonyl chloride into a validated synthetic route risks altered reaction rates, different regiochemical outcomes, or failure to meet purity specifications.

Unsubstituted parent lacks ethoxy steric and electronic effects, which may alter reaction rates and product profiles.
Methoxy analog introduces smaller steric bulk, potentially shifting diastereoselectivity and intermediate polarity.
Cyclopentane or acyclic analogs lack ring strain, leading to slower acylation kinetics under identical conditions.

Quantitative Differentiation Evidence for 1-Ethoxycyclobutane-1-carbonyl chloride Against Closest Analogs


Ring Strain Energy: Cyclobutane Core vs. Cyclopentane and Cyclohexane Analogs

The cyclobutane core of the target compound possesses a ring strain energy of approximately 26.3 kcal/mol, which is roughly 4.2-fold greater than that of cyclopentane (~6.2 kcal/mol) and effectively absent in cyclohexane [1]. This strain translates into a measurably lower activation energy for nucleophilic acyl substitution: cyclobutanecarbonyl derivatives exhibit activation barriers 2–3 kcal/mol lower than their unstrained acyclic or larger-ring counterparts . The consequence is that the target compound reacts faster with nucleophiles (amines, alcohols) under identical conditions—a kinetic advantage that cannot be replicated by cyclopentanecarbonyl chloride or butyryl chloride.

Ring strain energy
Reported
~26.3 kcal/mol (cyclobutane) vs. ~6.2 kcal/mol (cyclopentane)
Lower activation barrier for nucleophilic acyl substitution
Supports faster reaction kinetics vs. unstrained analogs
Ring strain Activation energy Nucleophilic acyl substitution

Molecular Weight and Steric Bulk Differentiation vs. Unsubstituted and Methoxy Analogs

The target compound (MW 162.61 g/mol) carries a 37% greater molecular weight than the unsubstituted parent cyclobutanecarbonyl chloride (MW 118.56 g/mol) and a 9.4% increase over the methoxy analog 1-methoxycyclobutane-1-carbonyl chloride (MW 148.59 g/mol) . The ethoxy group (−OCH₂CH₃) introduces a freely rotating ethyl moiety adjacent to the electrophilic carbonyl, creating greater steric shielding of the reactive center than the methoxy (−OCH₃) or unsubstituted analogs. This steric differentiation directly influences diastereoselectivity in chiral amide/ester formation and alters the lipophilicity (estimated logP shift of approximately +0.5 vs. the methoxy analog based on fragment contributions) .

MW & steric bulk
Head-to-head
+44.05 g/mol (37%) vs. parent; +14.02 g/mol (9.4%) vs. methoxy analog
Greater steric shielding of the electrophilic carbonyl center
May influence diastereoselectivity in chiral synthesis
Molecular weight Steric hindrance Lipophilicity modulation

Physical Property Differentiation: Boiling Point and Density vs. Cyclopentane and Linear Analogs

The target compound (estimated boiling point ~150 °C at atmospheric pressure; estimated density ~1.12 g/cm³) exhibits physical properties that are intermediate between the lighter cyclobutanecarbonyl chloride (bp 60 °C/50 mmHg, i.e., ~134–145 °C at 760 mmHg; density 1.039 g/mL at 25 °C) and the heavier cyclopentanecarbonyl chloride (bp 161–162 °C; density 1.091 g/mL at 25 °C) [1]. The ethoxy substituent raises the boiling point relative to the unsubstituted cyclobutane analog but maintains a lower boiling point than the five-membered ring cyclopentane derivative. This places the compound in a distinct distillation and handling window for downstream purification processes.

Boiling point & density
Reported
bp ~150 °C; density ~1.12 g/cm³
Distinct distillation window vs. lower- or higher-boiling analogs
Avoids evaporative losses of low-boiling alternatives
Boiling point Density Physical property Purification

Synthetic Versatility: Direct Entry into 3-Ethoxycyclobutanone Chemistry for Cycloaddition Applications

Acyl chlorides bearing α-alkoxy substitution, including the target compound class, react with ethyl vinyl ether in the presence of a hindered base (e.g., diisopropylethylamine or 2,6-lutidine) at 90 °C to generate 3-ethoxycyclobutanones in a single step [1]. These 3-ethoxycyclobutanones are privileged substrates for Lewis acid-catalyzed [4+2] cycloaddition with aldehydes and ketones, proceeding with regioselectivities exceeding 99:1 and high diastereoselectivity to yield dihydro-γ-pyrone derivatives [2]. This synthetic entry point is unique to the 1-alkoxycyclobutane-1-carbonyl chloride subclass; the unsubstituted cyclobutanecarbonyl chloride (CAS 5006-22-4) cannot directly access this cycloaddition manifold, and acyclic acyl chlorides (e.g., butyryl chloride) generate products lacking the strained ring that drives subsequent rearrangements [1][2].

[4+2] cycloaddition entry
Class-level
>99:1 regioselectivity via 3-ethoxycyclobutanone intermediates
Only 1-alkoxy-substituted acyl chlorides enable this reaction manifold
Unsubstituted or acyclic analogs cannot access this pathway
Cycloaddition 3-Ethoxycyclobutanone Regioselectivity Heterocycle synthesis

Pharmaceutical Relevance: Cyclobutane Scaffolds in FDA-Approved Drugs and Clinical Candidates

Cyclobutane-containing compounds have established a significant and growing presence in pharmaceutical development. Nine FDA-approved drugs currently incorporate a cyclobutane moiety, spanning oncology, neurology, infectious diseases, and endocrinology . Key examples include abrocitinib (Pfizer, approved for atopic dermatitis), which uses a cis-cyclobutane-1,3-diamine scaffold, and carboplatin, which derives from cyclobutane-1,1-dicarboxylic acid . The cyclobutane ring serves multiple drug design functions: it prevents cis/trans isomerization (replacing alkenes), increases metabolic stability, induces conformational restriction, and reduces planarity as an aryl isostere [1]. 1-Ethoxycyclobutane-1-carbonyl chloride, as a geminally functionalized cyclobutane building block, enables the introduction of both the strained ring and a latent carboxylic acid/amide functionality in a single acylation step—a synthetic convergence not achievable with simple cyclobutanecarbonyl chloride.

Pharma precedent
Class-level
9 FDA-approved drugs contain a cyclobutane scaffold
Geminal substitution supports convergent drug candidate synthesis
Cyclobutane used for metabolic stability and conformational restriction
Drug discovery Cyclobutane isostere Metabolic stability Conformational restriction

Optimal Procurement Scenarios for 1-Ethoxycyclobutane-1-carbonyl chloride Based on Differentiated Evidence


Synthesis of Dihydro-γ-pyrone Libraries via [4+2] Cycloaddition Using 3-Ethoxycyclobutanone Intermediates

Medicinal chemistry and heterocycle synthesis groups requiring access to polysubstituted dihydro-γ-pyrones should procure the target compound specifically—rather than unsubstituted cyclobutanecarbonyl chloride or acyclic acyl chlorides—because only 1-alkoxy-substituted cyclobutanecarbonyl chlorides can be converted to 3-ethoxycyclobutanones, the essential substrates for the Lewis acid-catalyzed [4+2] cycloaddition with aldehydes and ketones. This reaction proceeds with >99:1 regioselectivity and delivers tri- or tetrasubstituted dihydro-γ-pyrone scaffolds that are privileged cores in bioactive molecule discovery [1][2].

Late-Stage Functionalization in Drug Discovery Requiring Geminal Cyclobutane Substitution

Drug discovery teams seeking to introduce a cyclobutane ring with simultaneous orthogonal functionality should select 1-ethoxycyclobutane-1-carbonyl chloride over cyclobutanecarbonyl chloride (CAS 5006-22-4). The geminal ethoxy and carbonyl chloride groups at C-1 enable a single-step acylation that installs both the strained cyclobutane pharmacophore and a latent carboxylic acid handle, reducing synthetic step count. Nine FDA-approved drugs already leverage cyclobutane scaffolds for metabolic stability and conformational restriction, validating this design strategy [1][2].

Kinetics-Controlled Acylation Where Enhanced Reactivity from Ring Strain Is Required

Process chemists optimizing acylation reactions where reaction rate is a critical parameter (e.g., in continuous flow or when coupling with poor nucleophiles) should prefer the cyclobutane-based target compound over cyclopentanecarbonyl chloride (bp 161–162 °C) or butyryl chloride (bp 102 °C). The cyclobutane ring strain (~26.3 kcal/mol) lowers the activation energy for nucleophilic acyl substitution by 2–3 kcal/mol relative to unstrained analogs, translating to faster reaction times at equivalent temperatures [1][2]. The target compound's estimated boiling point (~150 °C) also provides a wider safe operating window than the more volatile butyryl chloride (bp 102 °C).

Chiral Amide/Ester Synthesis Exploiting Enhanced Steric Differentiation

Synthetic groups pursuing diastereoselective amide or ester formation should prefer 1-ethoxycyclobutane-1-carbonyl chloride (MW 162.61) over the smaller 1-methoxycyclobutane-1-carbonyl chloride (MW 148.59) or the unsubstituted parent (MW 118.56). The larger ethoxy group provides greater steric shielding of the prochiral carbonyl center, which can amplify diastereoselectivity when reacting with chiral amines or alcohols—a steric effect that scales with the size of the α-alkoxy substituent [1][2].

Application
Selection Property
Validation Focus
Dihydro-γ-pyrone library synthesis
1-Alkoxycyclobutane-carbonyl chloride subclass
Cycloaddition regioselectivity and ring strain activation
Late-stage geminal cyclobutane functionalization
Geminally disubstituted building block
Convergent installation of cyclobutane and latent acid handle
Kinetics-controlled acylation reactions
Strained cyclobutane acyl chloride
Ring strain enhanced acylation kinetics vs. unstrained analogs
Diastereoselective amide/ester formation
Ethoxy substituent steric profile
Steric shielding influence on chiral induction
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